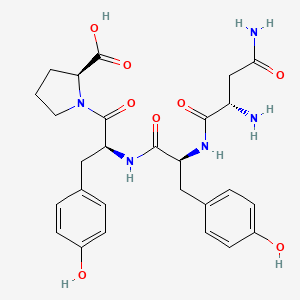
ethyl (5R)-2-iodo-5-(methoxymethoxy)hex-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (5R)-2-iodo-5-(methoxymethoxy)hex-2-enoate is an organic compound that belongs to the class of iodoalkenes. This compound is characterized by the presence of an iodine atom, a methoxymethoxy group, and an ethyl ester group attached to a hexenoate backbone. The stereochemistry of the compound is specified by the (5R) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5R)-2-iodo-5-(methoxymethoxy)hex-2-enoate typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate hexenoate precursor.
Methoxymethoxylation: The methoxymethoxy group is introduced via a reaction with methoxymethyl chloride (MOM-Cl) in the presence of a base such as triethylamine (TEA).
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (5R)-2-iodo-5-(methoxymethoxy)hex-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols.
Reduction Reactions: Reduction of the double bond or the ester group can yield different products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of azido, thiocyano, or alkoxy derivatives.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl (5R)-2-iodo-5-(methoxymethoxy)hex-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl (5R)-2-iodo-5-(methoxymethoxy)hex-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and the methoxymethoxy group play crucial roles in binding to the active sites of enzymes, thereby modulating their activity. The compound can also participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition or activation of specific pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-hexenoate: Lacks the iodine and methoxymethoxy groups, making it less reactive in certain substitution reactions.
Ethyl (5R)-5-(methoxymethoxy)-5-phenylpent-2-enoate: Contains a phenyl group instead of an iodine atom, leading to different chemical properties and reactivity.
Uniqueness
Ethyl (5R)-2-iodo-5-(methoxymethoxy)hex-2-enoate is unique due to the presence of the iodine atom and the methoxymethoxy group, which confer distinct reactivity and biological activity. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with biological targets in specific ways.
Eigenschaften
CAS-Nummer |
566927-34-2 |
|---|---|
Molekularformel |
C10H17IO4 |
Molekulargewicht |
328.14 g/mol |
IUPAC-Name |
ethyl (5R)-2-iodo-5-(methoxymethoxy)hex-2-enoate |
InChI |
InChI=1S/C10H17IO4/c1-4-14-10(12)9(11)6-5-8(2)15-7-13-3/h6,8H,4-5,7H2,1-3H3/t8-/m1/s1 |
InChI-Schlüssel |
GATMFQTWPHKCTF-MRVPVSSYSA-N |
Isomerische SMILES |
CCOC(=O)C(=CC[C@@H](C)OCOC)I |
Kanonische SMILES |
CCOC(=O)C(=CCC(C)OCOC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



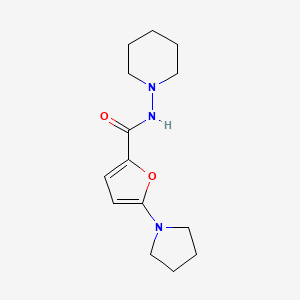
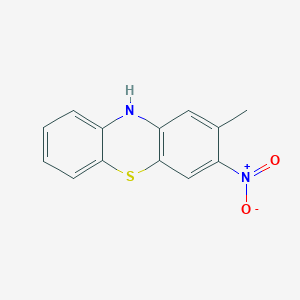
![1-[2,3-Bis(methoxymethoxy)propyl]-1H-imidazole](/img/structure/B14211238.png)
![6-{5-[2-(4-Nitrophenyl)ethenyl]-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14211249.png)
![2,2'-[Decane-1,10-diylbis(oxy)]bis(5-bromobenzaldehyde)](/img/structure/B14211261.png)

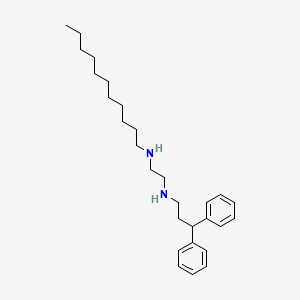
![2,4-Dimethyl-2-[(piperidine-1-carbothioyl)sulfanyl]pentanoic acid](/img/structure/B14211276.png)
![4-[6-(4-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]quinoline](/img/structure/B14211279.png)
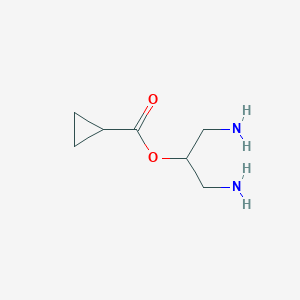
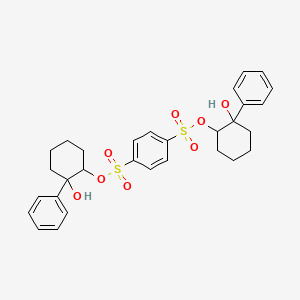
![Benzenesulfonamide, 3-chloro-2-methyl-N-[4-(4-nitrophenoxy)phenyl]-](/img/structure/B14211311.png)
